Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Overview
Description
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a derivative of the amino acid tyrosine, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis, a technique widely employed in the field of proteomics. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation .
Mechanism of Action
Target of Action
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is the tyrosine amino acid, which plays a crucial role in various biological processes .
Mode of Action
The compound interacts with its target, tyrosine, by being incorporated into peptides during solid-phase peptide synthesis . The Fmoc group protects the amino acid during the synthesis process and is typically removed with a base such as pyridine .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. Tyrosine, the target of this compound, is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .
Result of Action
The result of the compound’s action is the successful incorporation of the tyrosine derivative into the peptide chain during synthesis . This allows for the creation of peptides with varied physical properties, depending on the phosphorylation state of the tyrosine .
Biochemical Analysis
Biochemical Properties
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound is used as a building block in peptide synthesis, where it is incorporated into peptide chains through solid-phase synthesis techniques . The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further modifications or interactions with other biomolecules .
Cellular Effects
This compound influences various cellular processes by being incorporated into synthetic peptides that can modulate cell function. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound can be designed to inhibit or activate specific signaling pathways, leading to changes in cellular behavior . Additionally, these peptides can be used to study the effects of tyrosine phosphorylation on cellular processes, providing insights into the regulation of cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into synthetic peptides, which can then interact with various biomolecules. The Fmoc group protects the amino group of tyrosine during peptide synthesis, preventing unwanted reactions. Once the peptide is synthesized, the Fmoc group is removed, allowing the free amino group to participate in interactions with other biomolecules . These interactions can include binding to enzymes, proteins, or other molecules, leading to changes in their activity or function . For example, peptides containing this compound can inhibit or activate enzymes, modulate protein-protein interactions, or alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the stability and degradation of the compound, as well as its long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to more pronounced effects . Threshold effects may be observed, where a certain dosage is required to achieve a specific effect. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and tyrosine metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, peptides containing this compound can be used to study the effects of tyrosine phosphorylation on metabolic processes, providing insights into the regulation of metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported into cells through specific transporters, where it can then be incorporated into synthetic peptides . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation . These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, peptides containing this compound can be targeted to the nucleus, mitochondria, or other organelles, influencing gene expression, energy production, or other cellular functions . The subcellular localization of the compound can also affect its activity and function, providing insights into the regulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved through the reaction of tyrosine with Fmoc chloride in the presence of a base such as pyridine. The O-benzyl group is introduced to protect the hydroxyl group of tyrosine, and the Nalpha-methyl group is added to enhance the stability and solubility of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and by-products, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, which facilitates the formation of a dibenzofulvene intermediate.
Substitution Reactions: The O-benzyl group can be removed through hydrogenolysis, using palladium on carbon as a catalyst.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for the removal of the Fmoc group.
Hydrogenolysis: Palladium on carbon is used to remove the O-benzyl group under hydrogen atmosphere.
Major Products Formed
Scientific Research Applications
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for complex molecules.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Nalpha-methyl-L-tyrosine: Similar to Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine but with a different stereochemistry.
Fmoc-O-benzyl-L-tyrosine: Lacks the Nalpha-methyl group, resulting in different solubility and stability properties.
Uniqueness
This compound is unique due to its combination of protective groups and stereochemistry, which enhances its stability and solubility. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIYHZWFNFNDD-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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